molecular formula C18H12BrN3O3S2 B4822271 N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4822271
M. Wt: 462.3 g/mol
InChI Key: FIPLEZOGBYTRFX-UHFFFAOYSA-N
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Description

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromophenyl isothiocyanate with 2-aminothiazole under reflux conditions in ethanol.

    Coupling with Benzodioxole: The intermediate product is then coupled with 1,3-benzodioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biology: The compound is studied for its antibacterial and antifungal properties, making it a candidate for new antimicrobial agents.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide involves:

    Molecular Targets: It targets specific enzymes, such as kinases, that play a role in cell signaling pathways.

    Pathways Involved: The compound interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide
  • N-[(4-bromophenyl)thiazol-2-yl]carbamothioylbenzamide

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3S2/c19-12-4-1-10(2-5-12)13-8-27-18(20-13)22-17(26)21-16(23)11-3-6-14-15(7-11)25-9-24-14/h1-8H,9H2,(H2,20,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPLEZOGBYTRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide

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